8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
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Overview
Description
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of quinolinyl-pyrazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridine moieties in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives with varying properties.
Scientific Research Applications
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and pyridine groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of tumor growth or the suppression of microbial activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar quinoline scaffold but lacking the pyrazole and fluorine groups.
Pyrazoloquinoline: Compounds with a pyrazole ring fused to a quinoline scaffold, but without the specific fluorine and pyridine substitutions.
Fluoropyridines: Compounds containing fluorine-substituted pyridine rings, but lacking the quinoline and pyrazole components.
Uniqueness
8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is unique due to the combination of its fluorine, pyridine, and pyrazole groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and the potential for diverse applications in various fields.
Properties
CAS No. |
77779-48-7 |
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Molecular Formula |
C15H9FN4O |
Molecular Weight |
280.26 g/mol |
IUPAC Name |
8-fluoro-2-pyridin-2-yl-1H-pyrazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C15H9FN4O/c16-9-4-5-12-10(7-9)14-11(8-18-12)15(21)20(19-14)13-3-1-2-6-17-13/h1-8,19H |
InChI Key |
STAHIBXSEFHULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F |
Origin of Product |
United States |
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